REACTION_CXSMILES
|
Cl[CH2:2][CH2:3][C:4]1[C:9](=[O:10])[N:8]2[CH2:11][CH2:12][CH2:13][CH:14]([OH:15])[C:7]2=[N:6][C:5]=1[CH3:16].C(N(C(C)C)CC)(C)C.[F:26][C:27]1[CH:41]=[CH:40][C:30]2[C:31]([CH:34]3[CH2:39][CH2:38][NH:37][CH2:36][CH2:35]3)=[N:32][O:33][C:29]=2[CH:28]=1>CO>[CH3:16][C:5]1[N:6]=[C:7]2[N:8]([CH2:11][CH2:12][CH2:13][CH:14]2[OH:15])[C:9](=[O:10])[C:4]=1[CH2:3][CH2:2][N:37]1[CH2:36][CH2:35][CH:34]([C:31]2[C:30]3[CH:40]=[CH:41][C:27]([F:26])=[CH:28][C:29]=3[O:33][N:32]=2)[CH2:39][CH2:38]1
|
Name
|
|
Quantity
|
5.2 g
|
Type
|
reactant
|
Smiles
|
ClCCC1=C(N=C2N(C1=O)CCCC2O)C
|
Name
|
|
Quantity
|
12.56 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)N(CC)C(C)C
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
FC1=CC2=C(C(=NO2)C2CCNCC2)C=C1
|
Name
|
|
Quantity
|
75 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
62.5 (± 2.5) °C
|
Type
|
CUSTOM
|
Details
|
stirred for 16 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture cooled
|
Type
|
DISTILLATION
|
Details
|
distilled under reduced pressure
|
Type
|
ADDITION
|
Details
|
Isopropyl alcohol was added to the obtained residue
|
Type
|
STIRRING
|
Details
|
stirred for 15 minutes
|
Duration
|
15 min
|
Type
|
DISTILLATION
|
Details
|
distilled off under reduced pressure
|
Reaction Time |
16 h |
Name
|
|
Type
|
product
|
Smiles
|
CC1=C(C(=O)N2CCCC(C2=N1)O)CCN3CCC(CC3)C=4C=5C=CC(=CC5ON4)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
Cl[CH2:2][CH2:3][C:4]1[C:9](=[O:10])[N:8]2[CH2:11][CH2:12][CH2:13][CH:14]([OH:15])[C:7]2=[N:6][C:5]=1[CH3:16].C(N(C(C)C)CC)(C)C.[F:26][C:27]1[CH:41]=[CH:40][C:30]2[C:31]([CH:34]3[CH2:39][CH2:38][NH:37][CH2:36][CH2:35]3)=[N:32][O:33][C:29]=2[CH:28]=1>CO>[CH3:16][C:5]1[N:6]=[C:7]2[N:8]([CH2:11][CH2:12][CH2:13][CH:14]2[OH:15])[C:9](=[O:10])[C:4]=1[CH2:3][CH2:2][N:37]1[CH2:36][CH2:35][CH:34]([C:31]2[C:30]3[CH:40]=[CH:41][C:27]([F:26])=[CH:28][C:29]=3[O:33][N:32]=2)[CH2:39][CH2:38]1
|
Name
|
|
Quantity
|
5.2 g
|
Type
|
reactant
|
Smiles
|
ClCCC1=C(N=C2N(C1=O)CCCC2O)C
|
Name
|
|
Quantity
|
12.56 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)N(CC)C(C)C
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
FC1=CC2=C(C(=NO2)C2CCNCC2)C=C1
|
Name
|
|
Quantity
|
75 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
62.5 (± 2.5) °C
|
Type
|
CUSTOM
|
Details
|
stirred for 16 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture cooled
|
Type
|
DISTILLATION
|
Details
|
distilled under reduced pressure
|
Type
|
ADDITION
|
Details
|
Isopropyl alcohol was added to the obtained residue
|
Type
|
STIRRING
|
Details
|
stirred for 15 minutes
|
Duration
|
15 min
|
Type
|
DISTILLATION
|
Details
|
distilled off under reduced pressure
|
Reaction Time |
16 h |
Name
|
|
Type
|
product
|
Smiles
|
CC1=C(C(=O)N2CCCC(C2=N1)O)CCN3CCC(CC3)C=4C=5C=CC(=CC5ON4)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
Cl[CH2:2][CH2:3][C:4]1[C:9](=[O:10])[N:8]2[CH2:11][CH2:12][CH2:13][CH:14]([OH:15])[C:7]2=[N:6][C:5]=1[CH3:16].C(N(C(C)C)CC)(C)C.[F:26][C:27]1[CH:41]=[CH:40][C:30]2[C:31]([CH:34]3[CH2:39][CH2:38][NH:37][CH2:36][CH2:35]3)=[N:32][O:33][C:29]=2[CH:28]=1>CO>[CH3:16][C:5]1[N:6]=[C:7]2[N:8]([CH2:11][CH2:12][CH2:13][CH:14]2[OH:15])[C:9](=[O:10])[C:4]=1[CH2:3][CH2:2][N:37]1[CH2:36][CH2:35][CH:34]([C:31]2[C:30]3[CH:40]=[CH:41][C:27]([F:26])=[CH:28][C:29]=3[O:33][N:32]=2)[CH2:39][CH2:38]1
|
Name
|
|
Quantity
|
5.2 g
|
Type
|
reactant
|
Smiles
|
ClCCC1=C(N=C2N(C1=O)CCCC2O)C
|
Name
|
|
Quantity
|
12.56 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)N(CC)C(C)C
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
FC1=CC2=C(C(=NO2)C2CCNCC2)C=C1
|
Name
|
|
Quantity
|
75 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
62.5 (± 2.5) °C
|
Type
|
CUSTOM
|
Details
|
stirred for 16 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture cooled
|
Type
|
DISTILLATION
|
Details
|
distilled under reduced pressure
|
Type
|
ADDITION
|
Details
|
Isopropyl alcohol was added to the obtained residue
|
Type
|
STIRRING
|
Details
|
stirred for 15 minutes
|
Duration
|
15 min
|
Type
|
DISTILLATION
|
Details
|
distilled off under reduced pressure
|
Reaction Time |
16 h |
Name
|
|
Type
|
product
|
Smiles
|
CC1=C(C(=O)N2CCCC(C2=N1)O)CCN3CCC(CC3)C=4C=5C=CC(=CC5ON4)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |